REACTION_CXSMILES
|
[C:1]1([C:6]2[CH:7]=[C:8]([CH:14]=[CH:15][CH:16]=2)[C:9](OCC)=[O:10])[CH2:5][CH2:4][CH2:3][CH:2]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+]>CCOCC>[C:1]1([C:6]2[CH:7]=[C:8]([CH2:9][OH:10])[CH:14]=[CH:15][CH:16]=2)[CH2:5][CH2:4][CH2:3][CH:2]=1 |f:1.2.3.4.5.6,7.8|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CCCC1)C=1C=C(C(=O)OCC)C=CC1
|
Name
|
|
Quantity
|
0.57 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
The white precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered under vacuum
|
Type
|
WASH
|
Details
|
the solid washed with ether
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by flash chromatography on silica gel (cyclohexane/ethyl acetate: 90/10)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CCCC1)C=1C=C(C=CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |